molecular formula C7H14N4 B13531510 1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine

1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine

Cat. No.: B13531510
M. Wt: 154.21 g/mol
InChI Key: KGGVQASNNMWGCP-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemistry, and material science .

Preparation Methods

The synthesis of 1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine typically involves the reaction of appropriate amines with triazole derivatives. One common method includes the reaction of 1,2,4-triazole with 1,1-dimethyl-3-chloropropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for triazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkylated or acylated triazole derivatives .

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects . For example, triazole derivatives are known to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, making them effective antifungal agents .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

2-methyl-4-(1,2,4-triazol-1-yl)butan-2-amine

InChI

InChI=1S/C7H14N4/c1-7(2,8)3-4-11-6-9-5-10-11/h5-6H,3-4,8H2,1-2H3

InChI Key

KGGVQASNNMWGCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=NC=N1)N

Origin of Product

United States

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